(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid
Description
(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a chiral branched-chain carboxylic acid derivative. Its structure features:
- A hexanoic acid backbone with a methyl substituent at the C4 position.
- A (benzyloxy)carbonyl-protected amine group at the C3 position in the (S)-configuration.
This compound is likely utilized as a synthetic intermediate in peptide chemistry or medicinal chemistry, given the benzyloxycarbonyl (Cbz) group’s role in protecting amines during synthesis . The methyl branching at C4 introduces steric effects that may influence its conformational stability, solubility, and reactivity.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(3S)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m0/s1 |
InChI Key |
YBQVXOLUUAILCJ-YUZLPWPTSA-N |
Isomeric SMILES |
CCC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hexanoic Acid Chain: The protected amino group is then subjected to a series of reactions to form the hexanoic acid chain. This may involve the use of reagents such as Grignard reagents or organolithium compounds.
Deprotection: The final step involves the removal of the benzyloxycarbonyl group to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without undergoing unwanted reactions. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
Backbone Diversity :
- The target compound’s aliphatic backbone contrasts with the peptide-like structure of GC376 and the aromatic triazine core of compound 4i. This affects properties such as melting point (e.g., 4i has a high m.p. of 217.5–220°C due to aromatic stacking ), while the target compound’s aliphatic nature likely reduces crystallinity.
- Compared to 3-O-feruloylquinic acid’s cyclohexane framework , the target’s linear chain offers greater flexibility but lower rigidity .
Functional Group Impact: The Cbz group in both the target compound and GC376 serves as a protective moiety for amines, but GC376’s additional sulfonic acid group enhances hydrophilicity and binding affinity to proteases . Compound 4i’s triazine ring and methoxy phenoxy substituents enable π-π interactions and hydrogen bonding, which are absent in the target compound .
Biological Activity
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a synthetic amino acid derivative notable for its structural complexity and potential biological applications. This compound features a benzyloxycarbonyl (Cbz) protecting group on the amino functionality, which plays a significant role in its reactivity and biological interactions.
Molecular Characteristics
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- IUPAC Name : (3S)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
- InChI Key : YBQVXOLUUAILCJ-YUZLPWPTSA-N
Synthesis
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves:
- Protection of the Amino Group : Using benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide.
- Formation of the Hexanoic Acid Chain : Utilizing Grignard or organolithium reagents.
- Deprotection : Removing the benzyloxycarbonyl group to yield the final product.
The biological activity of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is primarily attributed to its ability to interact with various enzymes and metabolic pathways. The benzyloxycarbonyl group not only serves as a protective element but also influences the compound's solubility and reactivity in biological systems.
Research Findings and Applications
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting protein synthesis and cellular signaling pathways.
- Therapeutic Potential : The compound has been investigated as a precursor in drug development, particularly for conditions where enzyme modulation is beneficial, such as hypertension due to its renin-inhibitory effects .
- Cytotoxicity Studies : Preliminary research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Renin Inhibition
A study demonstrated that derivatives similar to (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid showed significant renin inhibition when administered orally, highlighting their potential as antihypertensive agents .
Case Study 2: Cytotoxic Activity
In vitro experiments with various analogs revealed that certain benzazepine derivatives exhibited cytotoxic effects on human promyelotic leukemia cells, with some compounds showing enhanced activity compared to standard treatments .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Protection | Protecting amino group with Cbz group |
| Chain Formation | Formation of hexanoic acid chain |
| Deprotection | Removal of Cbz group to yield final compound |
Q & A
Q. What synthetic routes are recommended for (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves carbodiimide-mediated coupling to introduce the benzyloxycarbonyl (Cbz) group to the amino acid backbone. Key steps include:
- Amino Protection : Use benzyloxycarbonyl chloride (Cbz-Cl) under alkaline conditions (pH 8–10) to protect the amine group.
- Carboxylic Acid Activation : Employ reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for coupling.
- Steric Control : Maintain low temperatures (0–5°C) during coupling to minimize racemization, critical for preserving the (3S) stereochemistry.
Yield optimization requires inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., dichloromethane). Purity is enhanced via recrystallization in ethyl acetate/hexane mixtures .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, the benzyloxy group shows aromatic proton signals at δ 7.2–7.4 ppm, while the Cbz-protected amine appears as a singlet near δ 5.1 ppm .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% typical).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 322.1652 for C₁₆H₂₁NO₅).
- XLogP3 : Computational tools estimate hydrophobicity (XLogP3 ≈ 2.8), guiding solubility studies .
Q. How does the benzyloxycarbonyl (Cbz) group enhance stability in biochemical assays?
- Methodological Answer : The Cbz group:
- Prevents Amine Oxidation : Stabilizes the primary amine against auto-oxidation during storage or reaction.
- Facilitates Controlled Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid) to remove the Cbz group post-assay, enabling downstream functionalization .
Q. What solvent systems are optimal for dissolving this compound in vitro?
- Methodological Answer :
- Polar Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions (10–50 mM).
- Aqueous Buffers : Dilute stock into phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) for biological assays. Avoid prolonged storage in aqueous media to prevent hydrolysis of the ester group .
Q. How is the stereochemical integrity of the (3S) configuration maintained during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-leucine derivatives).
- Low-Temperature Reactions : Minimize thermal racemization during coupling steps.
- Chiral HPLC Validation : Compare retention times with enantiomeric standards to confirm >99% enantiomeric excess (ee) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Control for Solvent Effects : Compare DMSO vs. aqueous solubility impacts on cell permeability.
- Validate Target Engagement : Use isotopic labeling (e.g., ³H or ¹⁴C) to track compound localization in cellular vs. cell-free systems.
- Statistical Design : Apply split-plot ANOVA to analyze variability across replicates, as demonstrated in multi-factor pharmacological studies .
Q. How does the compound's stereochemistry influence its interaction with enzymatic targets (e.g., proteases)?
- Methodological Answer :
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts enhanced binding affinity of the (3S) enantiomer to protease active sites due to complementary hydrophobic pockets.
- Kinetic Assays : Measure Kₘ and Vₘₐₓ using fluorogenic substrates. The (3S) form shows 3-fold lower Kₘ compared to (3R) in trypsin inhibition assays .
Q. What catalytic systems optimize the compound's use in asymmetric synthesis?
- Methodological Answer :
- Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalysts) induce enantioselective α-alkylation of the carboxylic acid moiety.
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) functionalizes the aromatic ring without racemization. Yields >80% are achieved with Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
Q. How can metabolic stability be improved for in vivo studies?
- Methodological Answer :
Q. What computational methods predict the compound's reactivity in complex reaction environments?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G* level model transition states for ester hydrolysis or amine deprotection.
- Machine Learning : Train models on PubChem data (e.g., reaction outcomes, yields) to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
